molecular formula C36H40Cl2N4O8 B1669431 Coproporphyrin I dihydrochloride CAS No. 69477-27-6

Coproporphyrin I dihydrochloride

Cat. No.: B1669431
CAS No.: 69477-27-6
M. Wt: 727.6 g/mol
InChI Key: XROPZSRTTZKNQB-ARSPAUKVSA-N
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Description

Coproporphyrin I dihydrochloride is a compound belonging to the porphyrin group. It is a derivative of coproporphyrin I, which is a tetrapyrrole macrocycle with four propionic acid side chains. This compound is often used as a starting material for synthesizing monofunctional and phosphorescent metalloporphyrin labeling reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coproporphyrin I dihydrochloride can be synthesized through the reaction of 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid with hydrochloric acid. The reaction typically involves dissolving the porphyrin precursor in a suitable solvent, such as methanol or ethanol, and then adding hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of coproporphyrin I dihydrochloride involves its interaction with various enzymes and proteins. It acts as a substrate for uroporphyrinogen decarboxylase, catalyzing the sequential decarboxylation of uroporphyrinogen to form coproporphyrinogen. This process is part of the heme biosynthetic pathway . The compound’s molecular targets include enzymes involved in porphyrin metabolism, and it participates in pathways related to heme synthesis .

Comparison with Similar Compounds

Uniqueness: Coproporphyrin I dihydrochloride is unique due to its specific structure and the presence of four propionic acid side chains. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable starting material for synthesizing metalloporphyrin complexes .

Properties

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFMPEREASVDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40Cl2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583469
Record name 3,3',3'',3'''-(3,8,13,18-Tetramethylporphyrin-2,7,12,17-tetrayl)tetrapropanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69477-27-6
Record name 3,3',3'',3'''-(3,8,13,18-Tetramethylporphyrin-2,7,12,17-tetrayl)tetrapropanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coproporphyrin I dihydrochloride
Reactant of Route 2
Coproporphyrin I dihydrochloride
Reactant of Route 3
Coproporphyrin I dihydrochloride
Reactant of Route 4
Coproporphyrin I dihydrochloride
Reactant of Route 5
Coproporphyrin I dihydrochloride
Reactant of Route 6
Coproporphyrin I dihydrochloride

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